(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone
Overview
Description
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a pyridine moiety further enhances the compound’s potential for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced alcohols, and substituted pyridine derivatives with various functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology
The compound exhibits significant biological activities, including antimicrobial and antiviral effects. It has been studied for its potential to inhibit the growth of various bacterial and viral pathogens .
Medicine
In medicinal research, the compound is explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The pyridine ring enhances the compound’s ability to interact with nucleic acids, potentially disrupting DNA and RNA synthesis . These interactions lead to the inhibition of cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives with significant biological activities.
Uniqueness
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is unique due to its combined structural features of benzimidazole and pyridine, which confer enhanced biological and chemical properties. This dual functionality allows for a broader range of applications in medicinal chemistry and material science compared to its individual components .
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-12-8-3-2-6-10(12)16-14(17)13(18)11-7-4-5-9-15-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLESJZXZYZLPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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